N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a quinoline core and a methanesulfonamide group, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the quinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The quinoline core might interact with various biological receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Quinoline: A heterocyclic aromatic compound with various biological activities.
Methanesulfonamide: A sulfonamide derivative with potential medicinal applications.
Uniqueness
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is unique due to its combination of a quinoline core and a methanesulfonamide group. This structural combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21-18-9-8-17(12-16(18)7-10-19(21)22)20-25(23,24)13-15-6-4-5-14(2)11-15/h4-6,8-9,11-12,20H,3,7,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYACHMTQBHSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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